

A Comparative Spectroscopic Guide to 4-Nitrobutanoyl Chloride and Its Derivatives

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Compound of Interest

Compound Name: **4-nitrobutanoyl Chloride**

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For researchers and professionals in drug development and organic synthesis, the precise characterization of reactive intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of **4-nitrobutanoyl chloride** and its derivatives. Due to the limited availability of direct experimental data for **4-nitrobutanoyl chloride**, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups: the aliphatic acyl chloride and the nitroalkane moieties. This guide also explores alternative synthetic methodologies that bypass the use of acyl chlorides.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic features for **4-nitrobutanoyl chloride** and a common derivative, 3-nitropropanoyl chloride. These predictions are derived from the known spectral characteristics of butanoyl chloride, 1-nitrobutane, and general principles of spectroscopy.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Compound	Functional Group	Predicted Wavenumber (cm ⁻¹)	Notes
4-Nitrobutanoyl Chloride	C=O (Acyl Chloride)	~1800	Strong, sharp absorption, characteristic of aliphatic acyl chlorides.[1][2]
NO ₂ (Nitroalkane)		~1550 (asymmetric), ~1375 (symmetric)	Strong absorptions, characteristic of nitroalkanes.[3]
3-Nitropropanoyl Chloride	C=O (Acyl Chloride)	~1800	Strong, sharp absorption.
NO ₂ (Nitroalkane)		~1550 (asymmetric), ~1375 (symmetric)	Strong absorptions.[3]

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Compound	Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
4-Nitrobutanoyl Chloride	α-CH ₂	~2.9 - 3.1	Triplet
β-CH ₂		~2.1 - 2.3	Quintet
γ-CH ₂		~4.4 - 4.6	Triplet
3-Nitropropanoyl Chloride	α-CH ₂	~3.2 - 3.4	Triplet
β-CH ₂		~4.6 - 4.8	Triplet

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Compound	Carbon	Predicted Chemical Shift (ppm)
4-Nitrobutanoyl Chloride	C=O	~170 - 175
α -CH ₂	~45 - 50	
β -CH ₂	~25 - 30	
γ -CH ₂	~70 - 75	
3-Nitropropanoyl Chloride	C=O	~170 - 175
α -CH ₂	~40 - 45	
β -CH ₂	~70 - 75	

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Key Fragments (m/z)	Interpretation
4-Nitrobutanoyl Chloride	[M-Cl] ⁺ , [M-NO ₂] ⁺ , [C ₄ H ₆ O] ⁺ •, [C ₃ H ₅] ⁺	Loss of chlorine radical, loss of nitro group, and subsequent fragmentation of the alkyl chain.
3-Nitropropanoyl Chloride	[M-Cl] ⁺ , [M-NO ₂] ⁺ , [C ₃ H ₄ O] ⁺ •, [C ₂ H ₃] ⁺	Similar fragmentation pattern with adjustments for the shorter alkyl chain.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducible research.

Synthesis of 4-Nitrobutanoyl Chloride

4-Nitrobutanoyl chloride is typically synthesized from its corresponding carboxylic acid, 4-nitrobutanoic acid.

1. Synthesis of 4-Nitrobutanoic Acid: A common route to 4-nitrobutanoic acid involves the Michael addition of a nitromethane anion to an acrylate, followed by hydrolysis.[4]
2. Conversion to **4-Nitrobutanoyl Chloride**: The carboxylic acid is then converted to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride.[5]
 - Procedure using Thionyl Chloride:
 - In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-nitrobutanoic acid in an excess of thionyl chloride.
 - Add a catalytic amount of N,N-dimethylformamide (DMF).
 - Heat the mixture to reflux and stir until the evolution of gas (SO_2 and HCl) ceases.
 - Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude **4-nitrobutanoyl chloride**. Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization Protocols

1. Infrared (IR) Spectroscopy:
 - Sample Preparation: For liquid samples like **4-nitrobutanoyl chloride**, a thin film can be prepared between two salt (NaCl or KBr) plates. Solid samples can be analyzed as a KBr pellet or a mull.
 - Data Acquisition: Acquire the spectrum over the range of 4000-400 cm^{-1} .
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
 - Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer.
3. Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) to generate fragment ions.
- Data Acquisition: Scan a range of m/z values to obtain the mass spectrum.

Comparison with Alternative Methods

While acyl chlorides are highly reactive and useful for acylation reactions, their handling can be challenging due to their moisture sensitivity and the generation of corrosive HCl gas. Modern organic synthesis often employs alternative coupling reagents for the formation of amide bonds, which offer milder reaction conditions and easier workup procedures.

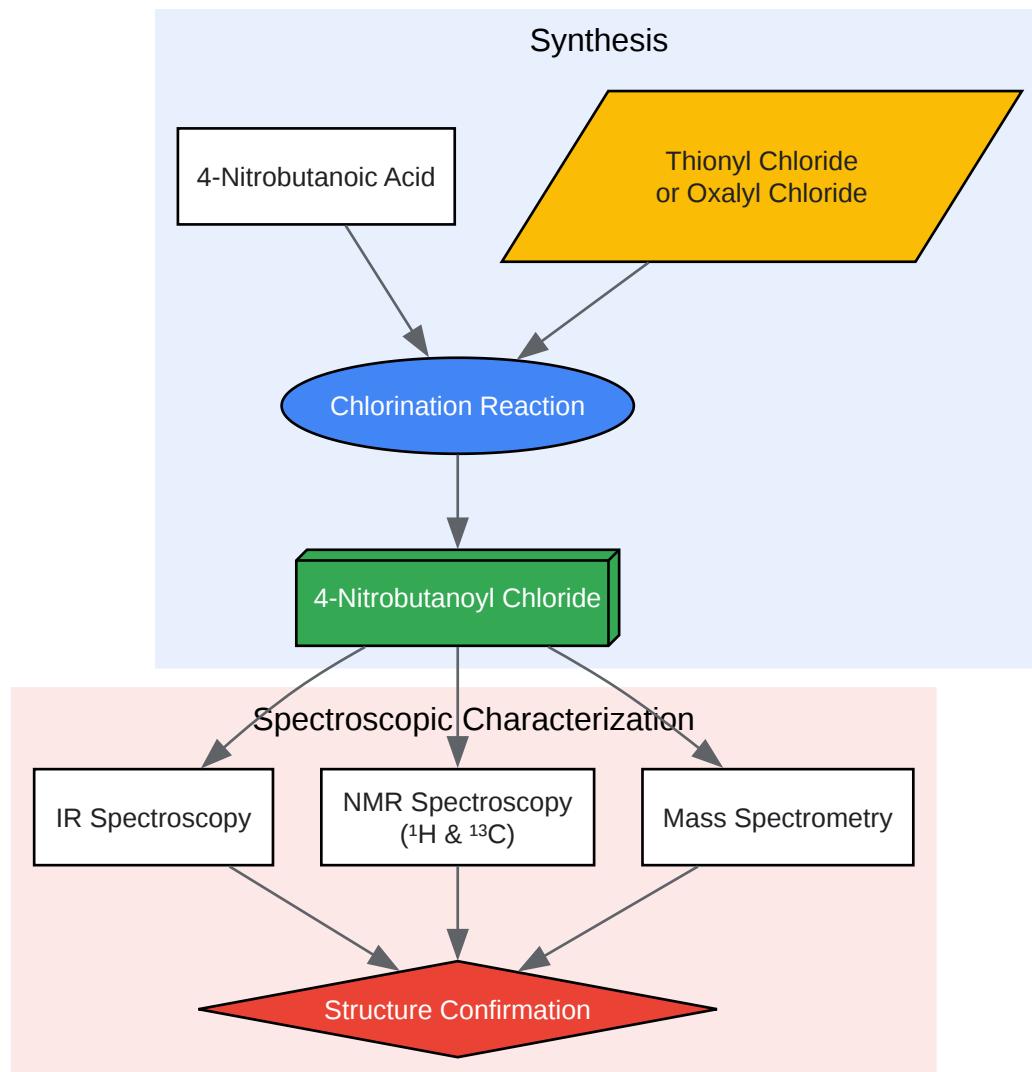
Table 5: Comparison of Acylating Agents and Coupling Reagents for Amide Bond Formation

Method	Reagent	Advantages	Disadvantages
Acyl Chloride	4-Nitrobutanoyl Chloride	High reactivity, readily prepared from the carboxylic acid.	Moisture sensitive, generates HCl, can be harsh for sensitive substrates.
Carbodiimide Coupling	EDC/DCC with HOBT/HOAt	Milder conditions, good for a wide range of substrates.	Formation of urea byproducts can complicate purification.
Uronium/Aminium Salt Coupling	HATU, HBTU	High efficiency, fast reaction times, low racemization. ^{[6][7]}	More expensive than other methods.
Phosphonium Salt Coupling	BOP, PyBOP	High yields, effective for hindered substrates. ^{[1][8]}	Can produce carcinogenic byproducts (HMPA with BOP).

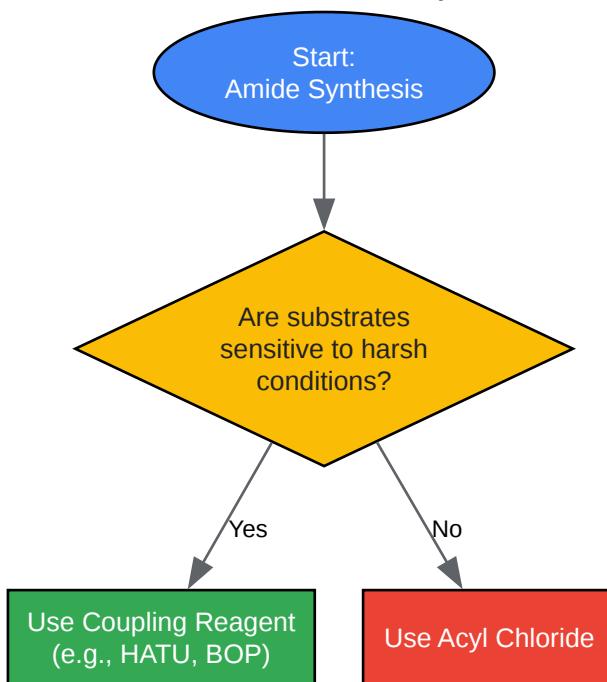
Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the decision-making process for choosing a synthetic method.

Synthesis and Characterization Workflow



Decision Tree for Amide Synthesis

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